molecular formula C30H42O2 B8456730 9,10-Bis(octyloxy)anthracene CAS No. 90178-20-4

9,10-Bis(octyloxy)anthracene

Cat. No. B8456730
CAS RN: 90178-20-4
M. Wt: 434.7 g/mol
InChI Key: SHBQKXHLNLKYPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09343198B2

Procedure details

To nitrogen saturated water (100 ml) and dichloromethane (100 ml) 9,10-anthraquinone (2.02 g, 9.61 mmol), sodium dithionite (3.39 g, 19.5 mmol), and Adogen 464 (3.5 g) was added. This was stirred for 5 minutes before addition of sodium hydroxide (3.8 g, 95.0 mmol). The reaction mixture was stirred for an additional 10 min and when it turned deep red 1-iodooctane (11.5 g, 47.9 mmol) was added drop wise. The reaction was stirred at room temperature under nitrogen atmosphere over night. The phases were separated and the water phase was extracted two times with dichloromethane and then the combined organic phases were washed two times with water and evaporated to obtain oil with crystals. These were recrystallised in ethanol and removed as starting material. After two crops the ethanol solution was cooled and the ensuing yellow crystals was purified by column chromatography using dichloromethane as mobile phase to yield 9,10-dioctyloxyanthracene (1.3 g, 2.99 mmol) as a white solid. 1H NMR (CDCl3, δ): 0.91 (t, 6H), 1.2-1.45 (m, 16H), 1.64 (m, 4H), 2.04 (m, 4H), 4.16 (t, 4H), 7.46 (m, 4H), 8.28 (m, 4H) MS MALDI-TOF (m/z): 434.247
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
3.39 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
catalyst
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two
Quantity
11.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
ClCCl.S(S([O-])=O)([O-])=O.[Na+].[Na+].[OH-:12].[Na+].I[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22]>CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-]>[CH2:15]([O:12][C:17]1[C:16]2[C:18]([C:19]([O:12][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22])=[C:20]3[C:18]=1[CH:19]=[CH:20][CH:21]=[CH:22]3)=[CH:17][CH:16]=[CH:15][CH:15]=2)[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22] |f:1.2.3,4.5,7.8|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
3.39 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
Quantity
3.5 g
Type
catalyst
Smiles
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
Step Two
Name
Quantity
3.8 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
11.5 g
Type
reactant
Smiles
ICCCCCCCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for an additional 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added drop wise
STIRRING
Type
STIRRING
Details
The reaction was stirred at room temperature under nitrogen atmosphere over night
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the water phase was extracted two times with dichloromethane
WASH
Type
WASH
Details
the combined organic phases were washed two times with water
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to obtain oil with crystals
CUSTOM
Type
CUSTOM
Details
These were recrystallised in ethanol
CUSTOM
Type
CUSTOM
Details
removed
TEMPERATURE
Type
TEMPERATURE
Details
After two crops the ethanol solution was cooled
CUSTOM
Type
CUSTOM
Details
the ensuing yellow crystals was purified by column chromatography

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(CCCCCCC)OC=1C2=CC=CC=C2C(=C2C=CC=CC12)OCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.99 mmol
AMOUNT: MASS 1.3 g
YIELD: CALCULATEDPERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.